molecular formula C16H14Cl3N3O4S B11706486 Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

Cat. No.: B11706486
M. Wt: 450.7 g/mol
InChI Key: KRMPKAALERQMCP-UHFFFAOYSA-N
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Description

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a trichloroethyl group, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl intermediate.

    Coupling with Furan-2-YL Formamide: The trichloroethyl intermediate is then reacted with furan-2-yl formamide under controlled conditions to form the desired intermediate.

    Formation of the Carbamothioyl Intermediate: The intermediate is further reacted with a thiourea derivative to introduce the carbamothioyl group.

    Final Coupling with Methyl Benzoate: The final step involves the coupling of the carbamothioyl intermediate with methyl benzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE undergoes several types of chemical reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Partially or fully dechlorinated derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biological molecules, leading to potential inhibition of enzymatic activity. The furan ring may also contribute to its biological activity by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14Cl3N3O4S

Molecular Weight

450.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C16H14Cl3N3O4S/c1-25-13(24)9-5-2-3-6-10(9)20-15(27)22-14(16(17,18)19)21-12(23)11-7-4-8-26-11/h2-8,14H,1H3,(H,21,23)(H2,20,22,27)

InChI Key

KRMPKAALERQMCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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